molecular formula C33H30O5 B12544199 Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone CAS No. 654057-92-8

Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone

Cat. No.: B12544199
CAS No.: 654057-92-8
M. Wt: 506.6 g/mol
InChI Key: NBADXKGQYHQXHS-UHFFFAOYSA-N
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Description

Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone is a diaryl methanone derivative featuring two 4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl substituents symmetrically attached to a central carbonyl group. The compound’s structure includes methoxy and propenyl (allyl) groups on the aromatic rings, which confer unique electronic and steric properties.

Properties

CAS No.

654057-92-8

Molecular Formula

C33H30O5

Molecular Weight

506.6 g/mol

IUPAC Name

bis[4-(2-methoxy-4-prop-2-enylphenoxy)phenyl]methanone

InChI

InChI=1S/C33H30O5/c1-5-7-23-9-19-29(31(21-23)35-3)37-27-15-11-25(12-16-27)33(34)26-13-17-28(18-14-26)38-30-20-10-24(8-6-2)22-32(30)36-4/h5-6,9-22H,1-2,7-8H2,3-4H3

InChI Key

NBADXKGQYHQXHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)CC=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone typically involves the reaction of 2-methoxy-4-(prop-2-en-1-yl)phenol with appropriate reagents under controlled conditionsThe reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancers. This activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in cancer progression .

Antioxidant Properties
The compound has also been investigated for its antioxidant properties. It demonstrates the ability to scavenge free radicals, which can protect cells from oxidative stress-related damage. This characteristic makes it a candidate for further research in the prevention of diseases linked to oxidative stress, such as neurodegenerative disorders .

Drug Delivery Systems
In drug delivery applications, this compound has been explored as a component in nanoparticle formulations. Its hydrophobic nature allows it to be incorporated into lipid-based carriers, enhancing the bioavailability of poorly soluble drugs .

Material Science Applications

Polymer Chemistry
This compound serves as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material strength and stability under heat, making it suitable for applications in aerospace and automotive industries .

Photonic Devices
The optical properties of this compound make it a valuable component in photonic devices. Its ability to absorb and emit light at specific wavelengths is utilized in the development of organic light-emitting diodes (OLEDs) and solar cells, where it contributes to improved efficiency and performance .

Organic Synthesis Applications

Synthetic Intermediates
In organic synthesis, this compound is used as an intermediate for the production of more complex organic compounds. Its functional groups allow for various chemical transformations, facilitating the synthesis of pharmaceuticals and agrochemicals .

Catalysis
The compound has been investigated for its role as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its efficiency as a catalyst can enhance reaction rates and yields, making it a focus of ongoing research in green chemistry initiatives aimed at reducing waste and improving sustainability in chemical manufacturing .

Mechanism of Action

The mechanism of action of Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell survival. By inhibiting this pathway, the compound can reduce neuroinflammation and protect against dopaminergic neurodegeneration .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Methanone Derivatives

Substituent Type Example Compound Impact on Properties
Propenyl Target Compound Increases reactivity; potential for Michael addition or polymerization .
Sulfonyloxy 1-[2-Hydroxy-4-(tosyloxy)phenyl]ethanone Enhances stability and hydrogen-bonding capacity .
Methoxy 4-Methoxybenzophenone Improves solubility and electron donation; red-shifts UV absorption .

Table 2: Comparative Bioactivity of Related Compounds

Compound Bioactivity (IC₅₀ or MIC) Mechanism of Action Reference
Eugenol-tosylate (E1) Synergistic with fluconazole (1 µM) Disrupts fungal membrane integrity
Trichostatin A HDAC inhibition (1.5 µM) Epigenetic modulation via histone deacetylation
Target Compound (est.) Not tested Hypothesized: Propenyl-mediated membrane disruption N/A

Biological Activity

Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone, identified by its chemical formula C33H30O5C_{33}H_{30}O_{5} and CID 71375978, is a compound of growing interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes multiple phenolic units and a methanone linkage, which may contribute to its biological properties. The molecular structure is depicted as follows:

\text{Chemical Structure }\text{Bis 4 2 methoxy 4 prop 2 en 1 yl phenoxy phenyl}methanone}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Antiparasitic Activity : There is emerging evidence of activity against Plasmodium falciparum, the causative agent of malaria.
  • Antioxidant Effects : The presence of phenolic groups in its structure suggests potential antioxidant capabilities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related phenolic compounds. For instance, derivatives with similar structural motifs have shown significant activity against Staphylococcus aureus and other pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes and induction of oxidative stress .

CompoundTarget PathogenActivityReference
Compound AStaphylococcus aureusModerate
Compound BE. coliSignificant
This compoundTBDTBD

Antiparasitic Activity

The compound's interaction with Plasmodium falciparum has been explored through molecular docking studies. These studies indicate strong binding affinities to critical enzymes involved in the parasite's metabolic pathways, such as dihydroorotate dehydrogenase (DHODH). This enzyme is essential for pyrimidine biosynthesis, making it a viable target for antimalarial drug development .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS), leading to cellular damage in pathogens.
  • Membrane Disruption : Interaction with lipid membranes could compromise the integrity of microbial cells.
  • Enzyme Inhibition : Targeting specific enzymes like DHODH may hinder the growth and replication of parasites.

Case Studies

Several case studies have focused on structurally related compounds that provide insights into the biological activity of this compound:

  • Study on Antibacterial Activity : A study demonstrated that phenolic compounds with similar structures exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a potential pathway for developing new antibiotics .
  • Antimalarial Efficacy : Research indicated that derivatives showed promising results against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, highlighting their potential in overcoming current treatment challenges .

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